benzo[b]thiophene-3-carbaldehyde

Catalog No.
S664573
CAS No.
5381-20-4
M.F
C9H6OS
M. Wt
162.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzo[b]thiophene-3-carbaldehyde

CAS Number

5381-20-4

Product Name

benzo[b]thiophene-3-carbaldehyde

IUPAC Name

1-benzothiophene-3-carbaldehyde

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

InChI

InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H

InChI Key

WDJLPQCBTBZTRH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=O

Organic synthesis:

Benzo[b]thiophene-3-carboxaldehyde is a valuable building block in organic synthesis due to its reactive aldehyde group and the presence of the heterocyclic benzo[b]thiophene ring. This combination allows for diverse chemical transformations, including:

  • Condensation reactions: The aldehyde group can participate in various condensation reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. For example, it can react with amines to form imines or with hydrazines to form hydrazones .
  • Oxidation reactions: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. This transformation is useful for generating carboxylic acid derivatives with different functionalities .
  • Cyclization reactions: The presence of the benzo[b]thiophene ring and the aldehyde group can facilitate intramolecular cyclization reactions, leading to the formation of complex heterocyclic compounds .

Medicinal chemistry:

Benzo[b]thiophene-3-carboxaldehyde has been explored as a potential scaffold for the development of new drugs due to the following properties:

  • Bioisosterism: The benzo[b]thiophene ring is considered a bioisostere of the benzene ring, meaning it has similar size and shape but different electronic properties. This allows researchers to explore alternative structures with potentially improved biological activity compared to existing drugs containing a benzene ring .
  • Diverse functionalization: The reactive aldehyde group allows for the attachment of various functional groups, enabling researchers to tailor the molecule's properties for specific biological targets .

Material science:

Benzo[b]thiophene-3-carboxaldehyde has been investigated for its potential applications in material science, particularly in the development of:

  • Organic semiconductors: The conjugated structure of the molecule, combined with the presence of the electron-withdrawing aldehyde group, makes it a potential candidate for developing organic semiconductors with interesting electrical properties .
  • Polymer synthesis: The aldehyde group can be used as a reactive site for polymerization reactions, leading to the formation of functional polymers with potential applications in various fields .

Benzo[b]thiophene-3-carbaldehyde is a heterocyclic organic compound characterized by its unique structure, which includes a thiophene ring fused to a benzene ring with an aldehyde functional group at the 3-position. Its molecular formula is C₉H₆OS, and it has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The compound exhibits properties typical of both thiophenes and aromatic aldehydes, making it versatile in various

Currently, there is no scientific literature available describing a specific mechanism of action for Benzo[b]thiophene-3-carboxaldehyde. Its potential use would likely lie in its role as a starting material for the synthesis of more complex molecules with desired biological or material properties.

  • Handle with gloves and appropriate personal protective equipment due to potential unknown toxicity.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Store in a cool, dry place away from light and heat sources due to potential for decomposition of the aldehyde group.

  • Claisen-Schmidt Condensation: This reaction involves the condensation of the aldehyde with acetophenone derivatives, leading to the formation of chalcones .
  • Michael Addition: The compound can undergo Michael addition reactions with nucleophiles, forming adducts that can be further transformed into more complex structures .
  • Aldol Reactions: It also engages in aldol reactions, where it reacts with other carbonyl compounds to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .

Several methods exist for synthesizing benzo[b]thiophene-3-carbaldehyde:

  • From 3-Methylbenzo[b]thiophene: A common synthetic route involves oxidizing 3-methylbenzo[b]thiophene using various oxidizing agents to introduce the aldehyde functional group .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving thiophene derivatives and appropriate aldehydes or ketones .
  • Cyclization Techniques: Advanced synthetic strategies may involve cyclization techniques that construct the heterocyclic framework while incorporating the aldehyde functionality .

Benzo[b]thiophene-3-carbaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials due to its electronic properties .
  • Biological Research: As a biochemical reagent, benzo[b]thiophene-3-carbaldehyde is utilized in life science research to study interactions with biological molecules .

Benzo[b]thiophene-3-carbaldehyde shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzo[b]thiopheneContains a thiophene ring fused to a benzene ringLacks an aldehyde group, primarily aromatic
2-Aminobenzo[b]thiopheneContains an amino group at the 2-positionExhibits different reactivity due to amino substitution
Benzothiophene-2(3H)-oneContains a carbonyl group instead of an aldehydeMore stable due to resonance stabilization
Benzo[b]thienylacetyleneContains an acetylenic bondPotentially useful in polymerization reactions

The uniqueness of benzo[b]thiophene-3-carbaldehyde lies in its specific aldehyde functionality at the 3-position, which enhances its reactivity compared to similar compounds lacking this feature.

XLogP3

2.6

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5381-20-4

Wikipedia

1-Benzothiophene-3-carbaldehyde

Dates

Modify: 2023-08-15

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